2',3'-Dibromo-5'-fluorophenacyl chloride
Overview
Description
2’,3’-Dibromo-5’-fluorophenacyl chloride is a chemical compound belonging to the phenacyl chloride family. It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl chloride structure. This compound is known for its unique chemical properties and is widely used in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dibromo-5’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of phenacyl chloride with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dibromo-5’-fluorophenacyl chloride may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dibromo-5’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as substituted phenacyl chlorides or phenacyl fluorides are formed.
Oxidation Products: Ketones or carboxylic acids are common products.
Reduction Products: Alcohols or alkanes are typically formed.
Scientific Research Applications
2’,3’-Dibromo-5’-fluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’-Dibromo-5’-fluorophenacyl chloride involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological and chemical entities. These interactions can modulate enzyme activity, protein function, and chemical reactivity, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dibromo-4’-fluorophenacyl chloride
- 2’,5’-Dibromo-3’-fluorophenacyl chloride
- 3-Bromo-4-fluorophenacyl bromide
Uniqueness
2’,3’-Dibromo-5’-fluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the 2’,3’ and 5’ positions, respectively, enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.
Properties
IUPAC Name |
2-chloro-1-(2,3-dibromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-6-2-4(12)1-5(8(6)10)7(13)3-11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEVLHQRNIUHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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